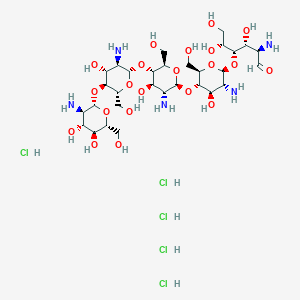

Chitopentaose Pentahydrochloride

Description

The exact mass of the compound (2R,3R,4S,5R)-2-Amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;pentahydrochloride is 1005.235042 g/mol and the complexity rating of the compound is 1210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;pentahydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H57N5O21.5ClH/c31-7(1-36)17(43)23(8(42)2-37)53-28-14(33)20(46)25(10(4-39)50-28)55-30-16(35)22(48)26(12(6-41)52-30)56-29-15(34)21(47)24(11(5-40)51-29)54-27-13(32)19(45)18(44)9(3-38)49-27;;;;;/h1,7-30,37-48H,2-6,31-35H2;5*1H/t7-,8+,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27-,28-,29-,30-;;;;;/m0...../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDWTALLCUNVFU-MNZPGXLZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H62Cl5N5O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1006.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Chitopentaose Pentahydrochloride: Core Properties and Anti-inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitopentaose pentahydrochloride, a well-defined chitosan (B1678972) oligosaccharide, is gaining significant attention within the scientific community for its notable biological activities, particularly its anti-inflammatory effects. As a pentamer of glucosamine, this compound offers high water solubility and bioavailability compared to its parent polymer, chitosan. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics. Furthermore, it delves into its mechanism of action as an anti-inflammatory agent, detailing its interaction with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related fields, offering detailed experimental protocols and a summary of key data to facilitate further investigation and application of this promising bioactive compound.

Core Properties of this compound

This compound is the hydrochloride salt of a chitooligosaccharide composed of five β-(1→4)-linked D-glucosamine units. The protonation of the amino groups by hydrochloric acid renders the molecule highly soluble in aqueous solutions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and application in various experimental and pharmaceutical contexts.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₆₂Cl₅N₅O₂₁ | [1][2] |

| Molecular Weight | 1006.1 g/mol | [1][2] |

| CAS Number | 117467-64-8 | [2] |

| Appearance | White to off-white crystalline powder | |

| Purity | Typically >95% or >98% (as determined by HPLC) | [2][3] |

| Solubility | Soluble in water. Chitooligosaccharides are generally soluble in acidic to neutral aqueous solutions. The hydrochloride salt form enhances water solubility. Insoluble in most organic solvents. | [1][4] |

| pKa | The pKa of the amino groups in the chitosan backbone is typically in the range of 6.2 to 7.0. | [1] |

| Thermal Stability | Thermogravimetric analysis of chitooligosaccharides shows a maximum weight-loss temperature around 274 °C. The introduction of other chemical groups can alter this property. | [5] |

| Storage and Stability | Store in a cool, dry place, protected from light. For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended. The compound is hygroscopic. It is stable under recommended storage conditions for over two years. | [6] |

Biological Activity: Anti-inflammatory Effects

Chitopentaose, as a specific chitooligosaccharide (COS), has been demonstrated to possess significant anti-inflammatory properties. Studies on various chitooligosaccharides, including the pentamer, have shown that they can modulate the inflammatory response in cellular and animal models.[7][8][9] The anti-inflammatory activity is often dependent on the degree of polymerization, with pentamers and hexamers showing strong inhibitory effects on the release of pro-inflammatory mediators.[7]

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of Chitopentaose are primarily attributed to its ability to modulate key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a central regulator of inflammation.[6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[10] Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[10][11] This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[10]

Chitooligosaccharides, including Chitopentaose, have been shown to inhibit the activation of the NF-κB pathway.[12] This is achieved by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[10][12]

// Edges LPS -> TLR4 [arrowhead=vee, color="#5F6368"]; TLR4 -> IKK [arrowhead=vee, color="#5F6368"]; IKK -> IkBa_NFkB [label=" Phosphorylation", arrowhead=vee, color="#5F6368", fontsize=8]; IkBa_NFkB -> IkBa_p [arrowhead=vee, color="#5F6368"]; IkBa_p -> NFkB [label=" Degradation of IκBα", arrowhead=vee, color="#5F6368", fontsize=8]; NFkB -> NFkB_nuc [label="Translocation", arrowhead=vee, color="#5F6368", fontsize=8]; NFkB_nuc -> DNA [arrowhead=vee, color="#5F6368"]; DNA -> Genes [label="Transcription", arrowhead=vee, color="#5F6368", fontsize=8]; Chitopentaose -> IKK [label="Inhibition", arrowhead=tee, color="#EA4335", style=dashed, fontcolor="#EA4335"];

} .enddot Figure 1: Proposed mechanism of NF-κB pathway inhibition by this compound.

The MAPK signaling pathway, which includes kinases such as ERK, JNK, and p38, is another critical regulator of the inflammatory response.[13] Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that, in conjunction with NF-κB, drive the expression of pro-inflammatory genes.[13] Chitooligosaccharides have been shown to modulate the MAPK pathway, although the specific effects on each kinase can vary.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Preparation of this compound

Chitopentaose is typically prepared by the controlled hydrolysis of chitosan.

Protocol for Acid Hydrolysis:

-

Dissolve chitosan in an appropriate concentration of hydrochloric acid (e.g., 6 M HCl).[14]

-

Incubate the mixture at an elevated temperature (e.g., 70 °C) for a defined period (e.g., 2 hours) to achieve partial hydrolysis.[14]

-

Neutralize the reaction mixture and precipitate the resulting chitooligosaccharides.

-

Purify the chitopentaose fraction from the mixture using chromatographic techniques such as ion-exchange chromatography.[7]

-

Treat the purified chitopentaose with hydrochloric acid and then lyophilize to obtain the pentahydrochloride salt.

In Vitro Anti-inflammatory Assay

Cell Culture and Stimulation:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37 °C in a 5% CO₂ humidified incubator.[2][15]

-

Seed the cells in appropriate culture plates (e.g., 96-well plates for ELISA, 6-well plates for Western blotting) and allow them to adhere overnight.[16]

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL to 1 µg/mL) for the desired duration (e.g., 24 hours for cytokine measurement, shorter time points for signaling pathway analysis).[16][17][18]

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA:

-

After cell treatment and stimulation, collect the cell culture supernatants.[19]

-

Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[2][20][21][22]

-

Briefly, add the supernatants and standards to wells pre-coated with capture antibodies.

-

Incubate, wash, and then add a detection antibody conjugated to an enzyme (e.g., HRP).

-

After another incubation and wash, add the substrate and stop the reaction.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[20]

-

Calculate the cytokine concentrations based on the standard curve.[20]

Analysis of NF-κB and MAPK Signaling by Western Blot:

-

After treatment and stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[23]

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα, p65 (for NF-κB pathway), and ERK, JNK, p38 (for MAPK pathway) overnight at 4 °C.[23][24]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.[12]

Conclusion

This compound is a promising bioactive compound with well-documented anti-inflammatory properties. Its high water solubility and defined chemical structure make it an attractive candidate for further research and development in the pharmaceutical and biomedical fields. The ability of Chitopentaose to modulate the NF-κB and MAPK signaling pathways provides a clear mechanistic basis for its anti-inflammatory effects. The experimental protocols detailed in this guide offer a starting point for researchers to investigate the therapeutic potential of this and other chitooligosaccharides. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and potential clinical applications.

References

- 1. Chitooligosaccharide and Its Derivatives: Preparation and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New β-Carotene-Chitooligosaccharides Complexes for Food Fortification: Stability Study [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. The Preparation and Characterization of Chitooligosaccharide–Polylactide Polymers, and In Vitro Release of Microspheres Loaded with Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunomodulatory activity of single chitooligosaccharides in LPS-induced RAW264.7 cells and endotoxemia mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Anti-Inflammatory Activity of Chitooligosaccharides in Vivo | Semantic Scholar [semanticscholar.org]

- 9. Anti-Inflammatory Activity of Chitooligosaccharides in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Interference with NF-κB signaling pathway by pathogen-encoded proteases: global and selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Cell culture of RAW264.7 cells [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. 2.5. Measurement of TNF-α, IL-6, and Il-10 Protein Expression in Treated Macrophages [bio-protocol.org]

- 20. researchgate.net [researchgate.net]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The Biological Orchestra of Chitosan Oligosaccharides: A Technical Guide for Scientific Professionals

Introduction: Chitosan (B1678972) oligosaccharides (COS), the depolymerized products of chitosan, have emerged from the shadow of their parent polymer as potent bioactive molecules with a diverse and nuanced range of biological activities. Their low molecular weight, high solubility in aqueous solutions, and enhanced bioavailability make them prime candidates for investigation in the pharmaceutical and biomedical fields. This technical guide provides an in-depth exploration of the core biological activities of COS, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to support researchers, scientists, and drug development professionals in this dynamic field.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of pathological conditions. Chitosan oligosaccharides have demonstrated significant potential as antioxidants, capable of scavenging various free radicals.

Quantitative Antioxidant Data

The antioxidant capacity of COS is often evaluated by its ability to scavenge synthetic radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), as well as biologically relevant species like superoxide (B77818) and hydroxyl radicals. The efficacy is typically expressed as an IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the radicals.

| Antioxidant Assay | Chitosan Oligosaccharide (COS) Specification | IC50 Value (mg/mL) | Reference |

| Superoxide Radical Scavenging | MW: 2,300 Da | 5.54 | [1] |

| Superoxide Radical Scavenging | MW: 3,270 Da | 8.11 | [1] |

| Superoxide Radical Scavenging | MW: 6,120 Da | 12.15 | [1] |

| Hydroxyl Radical Scavenging | MW: 2,300 Da | 0.40 | [1] |

| Hydroxyl Radical Scavenging | MW: 3,270 Da | 0.76 | [1] |

| Hydroxyl Radical Scavenging | MW: 6,120 Da | 1.54 | [1] |

Note: The antioxidant activity of COS is often inversely correlated with its molecular weight (MW); lower MW COS tend to exhibit stronger radical scavenging capabilities.[1]

Experimental Protocols

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, which is yellow.

-

Reagent Preparation : A 0.1 mmol/L solution of DPPH is prepared in ethanol.

-

Reaction Mixture : 2 mL of the COS sample solution (at various concentrations) is mixed with 2 mL of the DPPH solution.

-

Incubation : The mixture is shaken vigorously and incubated for 30 minutes at room temperature in the dark.

-

Measurement : The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

Calculation : The scavenging activity is calculated using the formula: Scavenging Activity (%) = [1 - (Asample - Acontrol) / Ablank] × 100, where Asample is the absorbance of the sample with DPPH, Acontrol is the absorbance of the sample without DPPH, and Ablank is the absorbance of the DPPH solution without the sample.[2]

This assay measures the ability of an antioxidant to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated, for example, by the pyrogallol (B1678534) autoxidation system.

-

Reaction Mixture : 1 mL of the COS sample solution is mixed with 4.5 mL of Tris-HCl buffer (50 mM, pH 8.2).

-

Incubation : The mixture is incubated at 25°C for 20 minutes.

-

Initiation : 0.4 mL of a pyrogallol solution (25 mM) is added to initiate the reaction.

-

Termination : After 5 minutes, the reaction is terminated by adding 1 mL of 8 mM HCl.

-

Measurement : The absorbance is measured at 420 nm.

-

Calculation : The scavenging activity is calculated as: Scavenging Activity (%) = [1 - Asample / Acontrol] × 100, where Asample is the absorbance with the COS and Acontrol is the absorbance without the COS.[3]

Workflow for Antioxidant Activity Assessment

Caption: Workflow for determining the antioxidant activity of COS.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. COS has been shown to exert potent anti-inflammatory effects, primarily by modulating key signaling pathways in immune cells like macrophages.

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of COS is often assessed by its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

| Mediator | COS Specification | Concentration | Inhibition | Reference |

| Nitric Oxide (NO) | MW: 1-3 kDa (COS-C) | 0.2% | 44.1% | [4] |

| Nitric Oxide (NO) | MW: 10-20 kDa (COS-A) | 0.4% | 50.2% | [4] |

| Prostaglandin E2 (PGE2) | MW: 1-3 kDa (COS-C) | 0.2% | Significant | [4] |

| Prostaglandin E2 (PGE2) | MW: 10-20 kDa (COS-A) | 0.4% | Significant | [4] |

| TNF-α, IL-6 | Chitohexaose (COS6) | 50-200 µg/mL | >50% reduction | [5] |

Experimental Protocols

-

Cell Line : RAW 264.7 murine macrophages are commonly used.

-

Culture : Cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Treatment : Cells are pre-treated with various concentrations of COS for a specific duration (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS, e.g., 1 µg/mL) for a further 18-24 hours to induce an inflammatory response.[4][5]

This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO.

-

Sample Collection : After treatment, the cell culture supernatant is collected.

-

Reaction : 50-100 µL of the supernatant is mixed with an equal volume of Griess reagent (typically a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Incubation : The mixture is incubated for 10-15 minutes at room temperature.

-

Measurement : The absorbance is measured at 540 nm. The nitrite concentration is determined by comparison with a sodium nitrite standard curve.[6][7]

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

-

Plate Coating : A 96-well plate is coated with a capture antibody specific for the target cytokine and incubated overnight.

-

Blocking : The plate is washed and blocked with a blocking buffer (e.g., 10% FBS in PBS) to prevent non-specific binding.

-

Sample Incubation : Cell culture supernatants and standards are added to the wells and incubated.

-

Detection : After washing, a biotinylated detection antibody is added, followed by an enzyme-conjugate (e.g., Streptavidin-HRP).

-

Substrate Addition : A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound enzyme.

-

Measurement : The reaction is stopped with a stop solution (e.g., H2SO4), and the absorbance is read at 450 nm.[8][9]

Signaling Pathways in Inflammation

COS primarily exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are master regulators of inflammatory gene expression.[5][10]

Caption: COS inhibits LPS-induced inflammation via the TLR4/NF-κB and MAPK pathways.

Antimicrobial Activity

The rise of antibiotic-resistant pathogens has spurred the search for novel antimicrobial agents. COS has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy of COS is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

| Microorganism | Type | COS Specification | MIC Value | Reference |

| Escherichia coli | Gram-negative | Mixture | 0.8 - 1.2 g/L | [11] |

| Staphylococcus aureus | Gram-positive | Mixture | 0.8 - 1.2 g/L | [11] |

| Candida albicans | Yeast | Mixture | 0.5 mg/mL | [12] |

| Aspergillus niger | Fungi | Chitosan | 0.07% | [12] |

| Salmonella typhi | Gram-negative | Chitosan | 0.312% | [12] |

| Bacillus cereus | Gram-positive | Chitosan | 0.312% | [12] |

Note: The antimicrobial activity can be influenced by factors such as the molecular weight and degree of deacetylation of COS, the pH of the medium, and the specific microbial strain.

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Microorganism Preparation : A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution : A two-fold serial dilution of the COS stock solution is performed in a 96-well microtiter plate using the broth medium.

-

Inoculation : Each well is inoculated with the standardized microbial suspension.

-

Controls : Positive (microorganism in broth, no COS) and negative (broth only) controls are included.

-

Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination : The MIC is visually determined as the lowest concentration of COS in which there is no visible turbidity (growth).

Workflow for MIC Determination

Caption: Workflow for the Broth Microdilution Method to determine MIC.

Anticancer Activity

Chitosan oligosaccharides have shown promising cytotoxic effects against various cancer cell lines, often with greater selectivity for cancer cells over normal cells. The proposed mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Quantitative Anticancer Data

The in vitro anticancer activity of COS is commonly quantified by the IC50 value, representing the concentration required to inhibit the growth of 50% of the cancer cell population.

| Cell Line | Cancer Type | COS Specification | IC50 Value (µg/mL) | Reference |

| HCT-116 | Colon Carcinoma | Oligochitosan | 1329.9 ± 93.4 | [13] |

| MCF-7 | Breast Adenocarcinoma | Oligochitosan | 48.6 ± 7.0 | [13] |

| A549 | Lung Adenocarcinoma | HMWC (as reference) | < 50 | [14] |

| HepG2 | Hepatocellular Carcinoma | HMWC (as reference) | < 50 | [14] |

| SW480 | Colorectal Cancer | Sulfated COS (SCOS) | Potent activity noted | [15][16] |

Note: The anticancer efficacy of COS can vary significantly depending on the cancer cell type, as well as the specific chemical structure (e.g., sulfation, quaternization) and molecular weight of the oligosaccharide.[13][15]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding : Cancer cells (e.g., A549, MCF-7) are seeded into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment : The culture medium is replaced with fresh medium containing various concentrations of COS, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL) is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization : The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement : The absorbance is measured at a wavelength of 490 or 570 nm.

-

Calculation : Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated from the dose-response curve.[17][18][19]

Signaling Pathway in COS-Induced Apoptosis

COS can induce apoptosis (programmed cell death) in cancer cells through the mitochondrial (intrinsic) pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.

Caption: Intrinsic apoptosis pathway induced by COS in cancer cells.

Chitosan oligosaccharides represent a class of marine-derived biopolymers with a compelling portfolio of biological activities. Their demonstrated antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, underpinned by interactions with key cellular signaling pathways, position them as highly promising candidates for future therapeutic and biomedical applications. The quantitative data and standardized protocols provided in this guide serve as a foundational resource for researchers aiming to unlock the full potential of these versatile molecules. Further investigation, particularly focusing on structure-activity relationships and in vivo efficacy, will be critical in translating the benchtop promise of COS into tangible clinical benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Effect of Chitooligosaccharides on TLR2/NF-κB Signaling in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitric Oxide Griess Assay [bio-protocol.org]

- 7. mdpi.com [mdpi.com]

- 8. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 10. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 11. Frontiers | Exploring Effects of Chitosan Oligosaccharides on Mice Gut Microbiota in in vitro Fermentation and Animal Model [frontiersin.org]

- 12. Effectiveness of Chitosan as Naturally-Derived Antimicrobial to Fulfill the Needs of Todayâs Consumers Looking for Food without Hazards of Chemical Preservatives [article.sapub.org]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Anticancer properties of chitosan against osteosarcoma, breast cancer and cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Anticancer Activity of Chitosan, Chitosan Derivatives, and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Effects of Chitopentaose and Related Chitooligosaccharides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitooligosaccharides (COS), including chitopentaose, are depolymerization products of chitosan (B1678972) and chitin, which are abundant natural biopolymers.[1][2] These water-soluble oligosaccharides have garnered significant interest in the pharmaceutical and biomedical fields due to their diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[2][3][4] This technical guide provides an in-depth overview of the anti-inflammatory effects of chitopentaose and related COS, focusing on their mechanisms of action, preclinical efficacy data, and the experimental protocols used to evaluate these properties. The information presented is intended to be a valuable resource for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.

Mechanism of Action: Modulation of Key Inflammatory Signaling Pathways

Chitooligosaccharides exert their anti-inflammatory effects by modulating several key signaling pathways that are crucial in the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the NLRP3 inflammasome pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[5][] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5][7] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[][7][8] This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[5][7]

Chitooligosaccharides have been shown to suppress the activation of the NF-κB pathway.[1][9] Studies have demonstrated that COS can inhibit the LPS-induced nuclear translocation of NF-κB/p65.[1] This inhibitory action is associated with a reduction in the expression of NF-κB target genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines like TNF-α and IL-6.[1][3][10]

Caption: NF-κB signaling pathway and its inhibition by Chitooligosaccharides.

Modulation of the MAPK Signaling Pathway

The MAPK family, which includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, plays a critical role in transducing extracellular signals to cellular responses, including inflammation.[11][12][13] These kinases are activated through a cascade of phosphorylation events and are involved in the production of pro-inflammatory mediators.[12]

Chitooligosaccharides have been found to modulate MAPK signaling pathways.[3][9] Some studies suggest that COS can reduce the phosphorylation levels of MAPKs, thereby suppressing the inflammatory response.[3] For instance, gallic acid-grafted chitosan has been shown to suppress the activation of activator protein-1 (AP-1), a downstream target of MAPK signaling, by inhibiting the phosphorylation of ERK1/2, p38 MAPK, and JNK in LPS-stimulated macrophages.[14]

Caption: MAPK signaling pathway and its modulation by Chitooligosaccharides.

Interaction with the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by triggering the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[15][16][17] Activation of the NLRP3 inflammasome is a two-step process involving a priming signal (e.g., LPS), which upregulates the expression of NLRP3 and pro-IL-1β, and an activation signal, which triggers the assembly of the inflammasome complex.[18]

Chitosan has been shown to activate the NLRP3 inflammasome.[18][19] This activation is thought to involve multiple mechanisms, including potassium (K+) efflux, the generation of reactive oxygen species (ROS), and lysosomal destabilization.[18] While some studies indicate an activating role, the immunomodulatory effects of COS could also involve a regulatory or even inhibitory role on inflammasome activity under different contexts, which warrants further investigation.

Caption: NLRP3 inflammasome activation pathway and the role of Chitosan.

Preclinical Efficacy Data

The anti-inflammatory potential of chitooligosaccharides has been evaluated in various in vitro and in vivo models.

In Vitro Anti-inflammatory Activity

In vitro studies, primarily using macrophage cell lines such as RAW 264.7, have demonstrated the ability of COS to inhibit the production of key inflammatory mediators upon stimulation with LPS.

| Parameter | Cell Line | Treatment | Effect | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | COS pretreatment before LPS stimulation | Significant decrease in NO levels.[9][20] | [9][20] |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | RAW 264.7 | COS pretreatment before LPS stimulation | Significant reduction in the production and mRNA expression of TNF-α, IL-6, and IL-1β.[9][10][20] | [9][10][20] |

| Prostaglandin E2 (PGE2) | RAW 264.7 | Rutin-COS complex | Significant reduction in PGE2 levels.[20] | [20] |

| iNOS and COX-2 Expression | RAW 264.7 | COS pretreatment before LPS stimulation | Inhibition of iNOS and COX-2 expression.[1][10][20] | [1][10][20] |

In Vivo Anti-inflammatory Activity

Animal models of acute inflammation, such as the carrageenan-induced paw edema model in mice, have been utilized to assess the in vivo anti-inflammatory effects of COS.

| Animal Model | Treatment | Dosage | Effect | Reference |

| Carrageenan-induced paw edema in mice | Oral administration of COS | 500 mg/kg | Significant reduction in paw edema, comparable to dexamethasone (B1670325).[10][21] | [10][21] |

| Carrageenan-induced paw edema in mice | Oral administration of COS | 500 mg/kg and 1000 mg/kg | 43-47% reduction in hind paw edema after 48 hours, with no significant difference from dexamethasone.[10] | [10] |

| Xylene-induced ear edema in mice | Chitin and Chitosan | Not specified | Effective inhibition of ear edema.[22][23] | [22][23] |

Detailed Experimental Protocols

The following sections provide an overview of common experimental methodologies used to investigate the anti-inflammatory effects of chitooligosaccharides.

In Vitro Inflammation Model: LPS-Stimulated RAW 264.7 Macrophages

This model is widely used to screen for anti-inflammatory compounds.

Caption: Experimental workflow for in vitro anti-inflammatory assays.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into multi-well plates at a suitable density and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of chitopentaose or other COS for a specific duration (e.g., 1-2 hours).

-

Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Incubation: The cells are incubated for a period, typically 24 hours, to allow for the inflammatory response.

-

Analysis:

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess assay.

-

Cytokine Quantification: Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Protein Expression Analysis: The expression levels of inflammatory proteins like iNOS, COX-2, and phosphorylated forms of MAPKs in cell lysates are determined by Western blotting.

-

Gene Expression Analysis: The mRNA levels of pro-inflammatory genes are measured by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

Cell Viability: A cytotoxicity assay, such as the MTT assay, is performed to ensure that the observed anti-inflammatory effects are not due to cell death.[10]

-

In Vivo Acute Inflammation Model: Carrageenan-Induced Paw Edema

This is a classic and widely accepted model for evaluating the anti-inflammatory activity of test compounds.[21][24]

-

Animals: Typically, BALB/c mice or other suitable rodent strains are used.[21][24]

-

Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.

-

Grouping: Animals are randomly divided into several groups: a negative control group (vehicle), a positive control group (a known anti-inflammatory drug like dexamethasone or indomethacin), and treatment groups receiving different doses of chitopentaose or COS.

-

Compound Administration: The test compound is administered, usually orally, a set time (e.g., 60 minutes) before the induction of inflammation.[10][21]

-

Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of one of the hind paws of each mouse.

-

Measurement of Paw Edema: The volume of the paw is measured at different time points after the carrageenan injection (e.g., 1, 2, 3, 6, 24, and 48 hours) using a plethysmometer.

-

Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the negative control group.

Conclusion and Future Directions

Chitopentaose and related chitooligosaccharides have demonstrated significant anti-inflammatory properties in a variety of preclinical models. Their mechanism of action involves the modulation of key inflammatory signaling pathways, including NF-κB and MAPK. The available data suggests that these compounds hold promise as potential therapeutic agents for the treatment of inflammatory diseases.

Future research should focus on:

-

Elucidating the precise molecular interactions between chitopentaose and its cellular targets.

-

Conducting more extensive in vivo studies in chronic models of inflammation.

-

Investigating the bioavailability, pharmacokinetics, and safety profiles of these compounds.

-

Exploring the structure-activity relationship to identify more potent derivatives.

This comprehensive guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of chitopentaose and other chitooligosaccharides in the management of inflammatory conditions.

References

- 1. Anticancer and Anti-Inflammatory Properties of Chitin and Chitosan Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Potential Medical Applications of Chitooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Interference with NF-κB signaling pathway by pathogen-encoded proteases: global and selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chitooligosaccharide from Pacific White Shrimp Shell Chitosan Ameliorates Inflammation and Oxidative Stress via NF-κB, Erk1/2, Akt and Nrf2/HO-1 Pathways in LPS-Induced RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. synapse.koreamed.org [synapse.koreamed.org]

- 13. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gallic Acid-g-Chitosan Modulates Inflammatory Responses in LPS-Stimulated RAW264.7 Cells Via NF-κB, AP-1, and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Spectrum and Mechanisms of Inflammasome Activation by Chitosan - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chitosan activates NLRP3 inflammasome and cGAS-STING to suppress cancer progression through hexokinase 2 dissociation and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Rutin–chitooligosaccharide complex: Comprehensive evaluation of its anti-inflammatory and analgesic properties in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anti-Inflammatory Activity of Chitooligosaccharides in Vivo | MDPI [mdpi.com]

- 22. Anti-Inflammatory, Antipyretic, and Analgesic Potential of Chitin and Chitosan Derived from Cockroaches (Periplaneta americana) and Termites - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. [PDF] Anti-Inflammatory Activity of Chitooligosaccharides in Vivo | Semantic Scholar [semanticscholar.org]

The Immunomodulatory Landscape of Chitosan Pentamers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the immunomodulatory effects of chitosan (B1678972) pentamers, short-chain oligosaccharides derived from chitosan. Possessing unique biocompatibility and bioactivity, these molecules are emerging as potent modulators of the innate and adaptive immune systems. This document details their mechanisms of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the complex signaling pathways and experimental workflows involved in their study.

Core Immunomodulatory Mechanisms of Chitosan Pentamers

Chitosan pentamers exert their influence on the immune system primarily through interactions with key innate immune cells, namely macrophages and dendritic cells (DCs). The effects are multifaceted and depend on factors such as concentration, the specific immune cell type, and the cellular environment. The immunomodulatory activity of chitosan and its oligosaccharides is a complex interplay of pro-inflammatory and anti-inflammatory responses.

Upon recognition by immune cells, chitosan pentamers can trigger a cascade of intracellular signaling events. Key pathways implicated in this response include the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways, the cGAS-STING pathway, and the NLRP3 inflammasome. Activation of these pathways leads to the production and secretion of a variety of cytokines and chemokines, orchestrating the subsequent immune response.

The molecular weight of chitosan derivatives is a critical determinant of their immunological activity. Low molecular weight chitosans, including pentamers, have been shown to elicit robust immunostimulatory responses. For instance, studies have demonstrated that chitosan pentamers and hexamers can promote the gene expression and secretion of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ) both in vitro and in vivo.[1][2] This suggests a direct role for these small oligosaccharides in activating immune cells and driving inflammatory responses.

Quantitative Data Summary

The following tables summarize the quantitative effects of low molecular weight chitosan, including pentamers and other oligosaccharides, on cytokine production and immune cell activation. It is important to note that the specific effects can vary based on the experimental conditions, cell types, and the purity of the chitosan derivatives used.

Table 1: Effect of Low Molecular Weight Chitosan (LMWC) on Cytokine Secretion in Macrophages (RAW 264.7 cells)

| Molecular Weight (kDa) | Concentration (µg/mL) | TNF-α Production | IL-6 Production | Reference |

| 3 | 10 | Significantly Increased | Significantly Increased | [3] |

| 3 | 40 | Significantly Increased | Significantly Increased | [3] |

| 50 | 10 | Increased | Not Significantly Increased | [3] |

| 50 | 40 | Increased | Not Significantly Increased | [3] |

| 7.1 | Not Specified | Significantly Induced | Significantly Induced | [4] |

| 72 | Not Specified | Significantly Inhibited | Significantly Inhibited | [4] |

| 156 | Not Specified | Significantly Inhibited | Significantly Inhibited | [4] |

Table 2: Effect of Chitosan Oligosaccharides (COS) on Inflammatory Mediators in LPS-stimulated Macrophages (RAW 264.7 cells)

| Oligosaccharide | Concentration | Effect on NO Production | Effect on TNF-α Secretion | Effect on IL-6 Secretion | Reference |

| Chitosan Pentamer ((GlcN)5) | Not Specified | Promoted | Promoted | Promoted | [1] |

| Chitosan Hexamer ((GlcN)6) | Not Specified | Promoted | Promoted | Promoted | [1] |

| COS mixture | Not Specified | Increased | Significantly Induced | Significantly Induced | [4] |

Table 3: Activation of NLRP3 Inflammasome by Chitosan

| Cell Type | Chitosan Concentration | Outcome | Reference |

| Bone Marrow-Derived Macrophages (BMMΦ) | 0.3 mg/mL (peak stimulation) | Potent IL-1β release | [5] |

| Peritoneal Macrophages | 0.1 mg/mL | Robust IL-1β release | [6] |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | 0.1 mg/mL | Robust IL-1β release | [6] |

| Human PBMCs | 0.1 mg/mL | Robust IL-1β release | [6] |

Key Signaling Pathways

The immunomodulatory effects of chitosan pentamers are mediated by a complex network of intracellular signaling pathways. Below are diagrams illustrating the key pathways involved.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the immunomodulatory effects of chitosan pentamers.

Macrophage Stimulation and Cytokine Quantification by ELISA

Objective: To quantify the production of pro- and anti-inflammatory cytokines by macrophages in response to chitosan pentamer stimulation.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete RPMI 1640 medium (supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

Chitosan pentamers (sterile, endotoxin-free)

-

Lipopolysaccharide (LPS) (positive control)

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI 1640 medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

-

Stimulation:

-

Prepare stock solutions of chitosan pentamers in sterile PBS.

-

Dilute the chitosan pentamer stock to desired final concentrations (e.g., 10, 50, 100, 200 µg/mL) in complete RPMI 1640 medium.

-

Prepare a positive control of LPS (e.g., 1 µg/mL) and a negative control (medium only).

-

Remove the overnight culture medium from the cells and replace it with 100 µL of the prepared treatments.

-

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatants without disturbing the cell pellet.

-

ELISA:

-

Perform the ELISA for each target cytokine according to the manufacturer's instructions.

-

Briefly, coat a 96-well ELISA plate with the capture antibody overnight.

-

Wash the plate and block with an appropriate blocking buffer.

-

Add the collected cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP).

-

Wash the plate and add the substrate solution.

-

Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

Western Blot Analysis of NF-κB Activation

Objective: To assess the activation of the NF-κB pathway by analyzing the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.

Materials:

-

RAW 264.7 macrophage cell line

-

6-well cell culture plates

-

Chitosan pentamers

-

LPS (positive control)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Nuclear and Cytoplasmic Extraction Kit

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Treat the cells with chitosan pentamers or LPS for various time points (e.g., 0, 15, 30, 60 minutes).

-

Protein Extraction:

-

For total protein, lyse the cells with RIPA buffer.

-

For nuclear and cytoplasmic fractions, use a commercial extraction kit following the manufacturer's protocol.

-

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their total protein levels and nuclear p65 to a nuclear loading control (Lamin B1).

Visualization of NLRP3 Inflammasome Activation via ASC Speck Formation

Objective: To visualize the formation of ASC specks as an indicator of NLRP3 inflammasome activation.

Materials:

-

Bone Marrow-Derived Macrophages (BMMΦs) or THP-1 cells

-

LPS

-

Nigericin (B1684572) (positive control)

-

Chitosan pentamers

-

Cell culture slides or coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (anti-ASC)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Fluorescence microscope

Protocol:

-

Cell Seeding and Priming: Seed BMMΦs or THP-1 cells on sterile coverslips in a 24-well plate. Prime the cells with LPS (e.g., 1 µg/mL for 4 hours).

-

Stimulation: Treat the primed cells with chitosan pentamers or nigericin for the desired time (e.g., 1-2 hours).

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

-

Immunostaining:

-

Wash with PBS and block with blocking buffer for 30 minutes.

-

Incubate with the primary anti-ASC antibody diluted in blocking buffer for 1 hour.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

-

Microscopy: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. ASC specks will appear as distinct, bright puncta in the cytoplasm.

-

Quantification: Count the number of cells with ASC specks and express it as a percentage of the total number of cells.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for investigating the immunomodulatory effects of chitosan pentamers.

This comprehensive guide provides a foundational understanding of the immunomodulatory effects of chitosan pentamers, equipping researchers and drug development professionals with the necessary knowledge and methodologies to further explore the therapeutic potential of these promising biomolecules.

References

- 1. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]

- 2. Chitosan immunomodulatory properties: perspectives on the impact of structural properties and dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Paradoxical Immunomodulatory Effects of Chitosan in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Chitopentaose Pentahydrochloride as a Chitinase B Substrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinases, a group of enzymes that catalyze the hydrolysis of chitin, are subjects of extensive research due to their diverse roles in biological processes and their potential applications in biotechnology and medicine. Chitinase (B1577495) B (ChiB), a key member of this enzyme family, exhibits distinct substrate specificities and mechanisms of action that are of significant interest for drug development, particularly in the context of antifungal and anti-inflammatory therapies. This technical guide provides an in-depth overview of chitopentaose pentahydrochloride as a substrate for Chitinase B, focusing on quantitative data, experimental methodologies, and associated signaling pathways.

Quantitative Data: Kinetic Parameters of Chitinase B

The kinetic parameters of chitinase activity are crucial for understanding enzyme efficiency and substrate affinity. While specific kinetic data for Chitinase B with this compound is not extensively documented, data from studies using chitopentaose and structurally related substrates with various chitinases provide valuable insights. The following table summarizes relevant kinetic parameters.

| Enzyme Source | Substrate | Km | Vmax | Specific Activity | Reference |

| Paenibacillus barengoltzii Chitinase | Chitopentaose ((GlcNAc)₅) | Not Reported | Not Reported | 213.4 U mg⁻¹ | [1] |

| Serratia marcescens Chitinase B | 4-methylumbelliferyl-β-D-N,N'-diacetylchitobioside | Normal hyperbolic kinetics observed | Not Reported | Not Reported | [2] |

| Paenibacillus sp. Chitinase | Colloidal Chitin | 4.28 mg/mL | 14.29 μg/(Min·mL) | Not Reported | [3] |

| Serratia marcescens B4A Chitinase | Colloidal Chitin | 3.72 mg ml⁻¹ | 0.19 U ml⁻¹ | Not Reported | [4] |

Experimental Protocols

Enzymatic Hydrolysis of Chitopentaose by Chitinase B

This protocol outlines a general procedure for the enzymatic hydrolysis of chitopentaose using Chitinase B and subsequent analysis of the degradation products by Thin Layer Chromatography (TLC).

Materials:

-

This compound

-

Purified Chitinase B (e.g., from Serratia marcescens)

-

Reaction Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0)

-

TLC plates (Silica gel 60 F254)

-

Mobile Phase (e.g., n-butanol:acetic acid:water, 2:1:1 v/v/v)

-

Ninhydrin (B49086) spray reagent (for visualization)

-

Standard solutions of N-acetylglucosamine (GlcNAc), chitobiose ((GlcNAc)₂), and chitotriose ((GlcNAc)₃)

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in the reaction buffer to a final concentration of 1 mg/mL.

-

Enzyme Preparation: Prepare a stock solution of purified Chitinase B in the reaction buffer. The optimal enzyme concentration should be determined empirically.

-

Enzymatic Reaction:

-

In a microcentrifuge tube, mix 50 µL of the chitopentaose solution with 10 µL of the Chitinase B solution.

-

Incubate the reaction mixture at the optimal temperature for the specific Chitinase B (e.g., 37°C) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction by boiling the mixture for 5 minutes.

-

-

TLC Analysis:

-

Spot 2-5 µL of each reaction mixture and the standard solutions onto a TLC plate.

-

Develop the TLC plate in a chamber saturated with the mobile phase until the solvent front reaches near the top of the plate.

-

Air-dry the plate and visualize the spots by spraying with the ninhydrin reagent and heating at 100-110°C for 5-10 minutes.

-

The hydrolysis products (chitobiose and chitotriose) can be identified by comparing their Rf values with those of the standards.[5]

-

Colorimetric Assay for Chitinase B Activity

This protocol describes a colorimetric method to quantify Chitinase B activity using chitopentaose as a substrate, based on the measurement of reducing sugars produced.

Materials:

-

This compound

-

Purified Chitinase B

-

Reaction Buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0)

-

3,5-Dinitrosalicylic acid (DNS) reagent

-

N-acetylglucosamine (GlcNAc) standard solutions for calibration curve

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing 0.5 mL of 1% (w/v) chitopentaose solution in reaction buffer and 0.5 mL of the Chitinase B enzyme solution.

-

Incubate the mixture at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., 30 minutes).

-

-

Stopping the Reaction:

-

Add 1.0 mL of DNS reagent to the reaction mixture to stop the enzymatic reaction.

-

-

Color Development:

-

Boil the mixture for 5-15 minutes.

-

Cool the tubes to room temperature.

-

-

Measurement:

-

Measure the absorbance of the solution at 540 nm using a spectrophotometer.

-

A standard curve is generated using known concentrations of GlcNAc to determine the amount of reducing sugars released.[6]

-

Visualization of Workflows and Pathways

Experimental Workflow: Enzymatic Hydrolysis and TLC Analysis

Caption: Workflow for chitopentaose hydrolysis by Chitinase B and product analysis.

Signaling Pathway: Chitooligosaccharide-Induced Immune Response

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative studies of chitinases A and B from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chitotriose Enhanced Antitumor Activity of Doxorubicin through Egr1 Upregulation in MDA-MB-231 Cells [mdpi.com]

- 4. A fast, sensitive and easy colorimetric assay for chitinase and cellulase activity detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production, Characterization and Application of a Novel Chitosanase from Marine Bacterium Bacillus paramycoides BP-N07 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation, screening, and identification of chitinase-producing bacterial strains from riverbank soils at Ambo, Western Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of Chitopentaose Pentahydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Chitopentaose Pentahydrochloride, a chitosan (B1678972) oligosaccharide with significant potential in various biomedical applications. This document details the chemical synthesis from chitin (B13524), purification strategies, and a summary of analytical techniques for its characterization.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the controlled hydrolysis of chitin, a naturally abundant polysaccharide. The resulting chitopentaose is then purified and converted to its pentahydrochloride salt.

Starting Material: Chitin

Chitin, a polymer of N-acetyl-D-glucosamine, is the primary precursor for the synthesis. The source and purity of the chitin can influence the efficiency of the hydrolysis and the profile of the resulting oligosaccharides.

Step 1: Acid Hydrolysis of Chitin

A common and effective method for depolymerizing chitin into shorter oligosaccharides is through acid hydrolysis. Concentrated hydrochloric acid is typically employed to cleave the β-(1→4)-glycosidic bonds.[1] The reaction conditions, such as temperature, time, and acid concentration, are critical parameters that must be precisely controlled to maximize the yield of chitopentaose.

Experimental Protocol: Acid Hydrolysis of Chitin

-

Suspend purified chitin powder in concentrated hydrochloric acid (e.g., 12 M) at a specific ratio (e.g., 1:20 w/v).

-

Maintain the reaction mixture at a constant temperature (e.g., 40°C) with continuous stirring for a defined period (e.g., 2-4 hours).

-

Monitor the reaction progress by periodically analyzing small aliquots of the reaction mixture using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the desired degree of hydrolysis is achieved, terminate the reaction by neutralizing the acid, for example, by adding a chilled solution of sodium hydroxide.

Step 2: Purification of Chitopentaose

The crude hydrolysate contains a mixture of chitooligosaccharides with varying degrees of polymerization. The separation and purification of chitopentaose from this mixture is a crucial step. A combination of precipitation and chromatographic techniques is often employed.

Experimental Protocol: Purification by Acetone (B3395972) Precipitation and Column Chromatography

-

Acetone Precipitation: Add cold acetone to the neutralized hydrolysate to precipitate the longer-chain oligosaccharides, including chitopentaose.

-

Collect the precipitate by centrifugation or filtration.

-

Column Chromatography: Dissolve the precipitate in a suitable aqueous buffer and apply it to a size-exclusion or ion-exchange chromatography column.

-

Elute the column with an appropriate gradient to separate the oligosaccharides based on their size or charge.

-

Collect the fractions and analyze them by HPLC to identify those containing pure chitopentaose.

-

Pool the chitopentaose-containing fractions and lyophilize to obtain a purified powder.

Step 3: Formation of the Pentahydrochloride Salt

The final step involves the conversion of the purified chitopentaose to its pentahydrochloride salt. This is achieved by treating the free amine groups of the glucosamine (B1671600) residues with hydrochloric acid.

Experimental Protocol: Salt Formation

-

Dissolve the purified chitopentaose in deionized water.

-

Slowly add a stoichiometric amount of dilute hydrochloric acid (e.g., 1 M) to the solution while stirring. The pH of the solution should be carefully monitored.

-

The final pH should be acidic to ensure the complete protonation of all five primary amine groups.

-

Lyophilize the resulting solution to obtain this compound as a stable, water-soluble powder.

Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The following analytical techniques are commonly used.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound. A commercial supplier specifies a purity of greater than 95.0% as determined by HPLC.[2]

| Parameter | Value |

| Purity | >95.0% |

| Appearance | White to Almost white powder/crystal |

Table 1: HPLC Purity and Appearance of this compound

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The expected monoisotopic mass of the free base, chitopentaose, is 991 g/mol . The pentahydrochloride salt will have a molecular formula of C30H62Cl5N5O21 and a corresponding molecular weight of 1006.1 g/mol .

| Parameter | Theoretical Value |

| Molecular Formula | C30H62Cl5N5O21 |

| Molecular Weight | 1006.1 g/mol |

| Monoisotopic Mass (free base) | 991 g/mol |

Table 2: Molecular Properties of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

-

Signals corresponding to the anomeric protons.

-

A complex region of overlapping signals from the sugar ring protons.

-

Signals for the amine protons.

Expected ¹³C NMR Features:

-

Signals for the anomeric carbons.

-

Signals for the other carbon atoms in the glucosamine rings.

Experimental Workflows and Diagrams

Synthesis and Purification Workflow

The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: Synthesis and Purification Workflow for this compound.

Characterization Workflow

The following diagram illustrates the logical flow of the characterization process for the final product.

Caption: Characterization Workflow for this compound.

References

In Vitro Effects of Chitopentaose Pentahydrochloride on Macrophages: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chitopentaose pentahydrochloride, a specific chitooligosaccharide with a degree of polymerization of five, has demonstrated significant immunomodulatory effects on macrophages in vitro. This technical guide consolidates findings from multiple studies, presenting quantitative data on its influence on macrophage polarization, cytokine production, and the underlying signaling pathways. The evidence suggests that this compound can promote a shift towards an anti-inflammatory M2 macrophage phenotype and suppress pro-inflammatory responses, highlighting its potential as a therapeutic agent in inflammatory and tissue regenerative contexts. Detailed experimental protocols and visual representations of the implicated signaling pathways are provided to facilitate further research and development.

Quantitative Data on Macrophage Response

The in vitro effects of chitopentaose and related chitooligosaccharides on macrophage function are summarized below. These tables highlight changes in cell viability, nitric oxide production, and cytokine secretion.

Table 1: Effect of Chitooligosaccharides on RAW 264.7 Macrophage Viability

| Chitooligosaccharide (COS) | Concentration | Effect on Cell Viability | Reference |

| Chitopentaose (COS5) | Not specified | No significant cytotoxicity reported. | [1] |

| Glucosamine (COS1) | Not specified | No significant cytotoxicity reported. | [1] |

| Chitobiose (COS2) | Not specified | No significant cytotoxicity reported. | [1] |

| Chitotriose (COS3) | Not specified | No significant cytotoxicity reported. | [1] |

| Chitotetraose (COS4) | Not specified | No significant cytotoxicity reported. | [1] |

| Chitohexaose (COS6) | Not specified | No significant cytotoxicity reported. | [1] |

| Chitoheptaose (COS7) | Not specified | No significant cytotoxicity reported. | [1] |

Table 2: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages by Chitooligosaccharides

| Mediator | Treatment Group | Concentration | % Inhibition (relative to LPS control) | Reference |

| Nitric Oxide (NO) | Chitobiose (COS2) | Not specified | Significant inhibition | [1] |

| Chitotriose (COS3) | Not specified | Significant inhibition | [1] | |

| Chitohexaose (COS6) | Not specified | Significant inhibition | [1] | |

| Chitoheptaose (COS7) | Not specified | Significant inhibition | [1] | |

| IL-6 | Chitohexaose (COS6) | Not specified | > 50% reduction in mRNA levels | [1] |

| TNF-α | Chitohexaose (COS6) | Not specified | > 50% reduction in production | [1] |

| iNOS | Chitohexaose (COS6) | Not specified | > 50% reduction in mRNA levels | [1] |

| IL-1β | Chitohexaose (COS6) | Not specified | > 50% reduction in mRNA levels | [1] |

Table 3: Upregulation of Anti-inflammatory and Pro-regenerative Factors by Chitopentaose (COS5)

| Factor | Cell Type | Treatment | Observation | Reference |

| Anti-inflammatory Cytokines | RAW 264.7 | 4 µg/mL Chitopentaose (COS5) | Upregulation of expression | [2] |

| Osteogenesis-related proteins (DKK-1, OPN, osteoactivin) | Conditioned media from RAW 264.7 | 4 µg/mL Chitopentaose (COS5) | Increased presence | [2] |

| Angiogenesis-related proteins (VEGFR1, EGF, IGFBP-5) | Conditioned media from RAW 264.7 | 4 µg/mL Chitopentaose (COS5) | Increased presence | [2] |

Experimental Protocols

This section details the methodologies employed in the cited studies to investigate the in vitro effects of this compound on macrophages.

Cell Culture and Maintenance

-

Cell Line: RAW 264.7, a murine macrophage cell line, is commonly used.[1][2]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Macrophage Stimulation and Treatment

-

Seeding: RAW 264.7 cells are seeded in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that allows for adherence and growth.

-

Pre-treatment: Cells are often pre-treated with varying concentrations of this compound or other chitooligosaccharides for a specified period (e.g., 1-2 hours) before stimulation.

-

Stimulation: To induce an inflammatory response, macrophages are stimulated with Lipopolysaccharide (LPS) at a concentration of, for example, 1 µg/mL.[1]

Assessment of Cell Viability

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays are used to assess cell viability.

-

Procedure:

-

After treatment, the culture medium is replaced with a medium containing MTT solution.

-

The plate is incubated for a period (e.g., 4 hours) to allow for the formation of formazan (B1609692) crystals by viable cells.

-

The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Measurement of Nitric Oxide (NO) Production

-

Method: The Griess assay is used to measure the accumulation of nitrite (B80452), a stable product of NO, in the culture supernatant.

-

Procedure:

-

Aliquots of the cell culture supernatant are collected after treatment and stimulation.

-

The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm.

-

A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration in the samples.

-

Quantification of Cytokine Production

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA) is employed to measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure:

-

ELISA plates are coated with a capture antibody specific for the cytokine of interest.

-

After blocking non-specific binding sites, the culture supernatants and standards are added to the wells.

-

A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is then added.

-

A substrate solution is added, which is converted by the enzyme to produce a colored product.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength. The cytokine concentration is determined by comparison to the standard curve.

-

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

-

Method: RT-qPCR is used to quantify the mRNA expression levels of target genes (e.g., iNOS, TNF-α, IL-6, IL-1β, TLR2, TLR4).

-

Procedure:

-

RNA Extraction: Total RNA is extracted from the treated macrophage cell lysates using a suitable RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The qPCR reaction is performed using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

-

Analysis: The relative expression of the target genes is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

-

Western Blot Analysis of Signaling Proteins

-

Method: Western blotting is used to detect and quantify the levels of specific proteins involved in signaling pathways (e.g., p-IκBα, IκBα, NF-κB p65).[1]

-

Procedure:

-

Protein Extraction: Cells are lysed, and the total protein concentration is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with enzyme-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. A loading control (e.g., GAPDH) is used for normalization.

-

Signaling Pathways and Mechanisms of Action